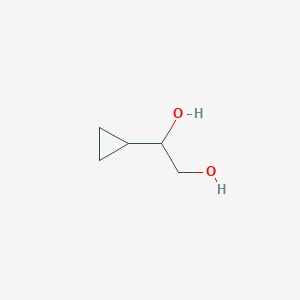

1-Cyclopropylethane-1,2-diol

Description

Significance of Vicinal Diols in Organic Chemistry and Synthesis

Vicinal diols, also known as 1,2-diols or glycols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. nih.govuni.lu This structural motif is of fundamental importance in organic chemistry for several reasons. The hydroxyl groups can participate in hydrogen bonding, influencing the physical properties of the molecule, such as boiling point and solubility. uni.lu

From a synthetic standpoint, vicinal diols are highly versatile intermediates. They are commonly prepared by the dihydroxylation of alkenes. nih.gov The two hydroxyl groups offer multiple sites for further functionalization, allowing for the construction of more complex molecules. nih.gov They can be protected, oxidized to form α-hydroxy ketones or diketones, or cleaved to yield aldehydes or carboxylic acids. This reactivity makes them crucial building blocks in the synthesis of natural products, pharmaceuticals, and polymers. uni.lunih.gov

Unique Reactivity and Stereochemical Challenges Posed by the Cyclopropane (B1198618) Moiety in 1,2-Diol Systems

The incorporation of a cyclopropane ring into a vicinal diol system, as seen in 1-cyclopropylethane-1,2-diol (B1179235), introduces a fascinating layer of chemical complexity. The cyclopropane ring is characterized by significant ring strain, which imparts unique reactivity. This strain can be harnessed in synthetic transformations, where the ring can be selectively opened to generate acyclic structures with defined stereochemistry. nih.govacs.org

However, this reactivity also presents considerable stereochemical challenges. The rigid nature of the cyclopropyl (B3062369) group can influence the stereochemical outcome of reactions at the adjacent diol functionality. nih.gov For instance, the synthesis of specific stereoisomers (diastereomers and enantiomers) of cyclopropyl-substituted diols requires careful consideration of the directing effects of the cyclopropane ring and the hydroxyl groups. Researchers have explored various stereoselective strategies, such as substrate-controlled and catalyst-controlled reactions, to address these challenges. nih.govresearchgate.net The development of methods for the diastereoselective synthesis of vicinal anti-sec,tert-diols through the reaction of cyclopropanols highlights the ongoing efforts to control stereochemistry in these systems. researchgate.net

Overview of Research Trends in Cyclopropyl-Substituted Diols

Recent research in the field of cyclopropyl-substituted diols is focused on several key areas. A major trend involves the development of new synthetic methods for their preparation with high stereocontrol. This includes the use of metal-catalyzed reactions, such as copper-catalyzed carbometalation of cyclopropenes followed by reaction with carbonyl compounds, to produce highly substituted cyclopropyl diols as single diastereomers. nih.govacs.org

Another significant area of investigation is the exploration of the synthetic utility of these diols. Researchers are actively studying the ring-opening reactions of cyclopropyl diols, often in tandem with other transformations like the Heck reaction, to create complex acyclic molecules with multiple stereocenters. nih.govacs.org These studies provide valuable mechanistic insights into the factors controlling the regioselectivity and stereoselectivity of the C-C bond cleavage of the cyclopropane ring. acs.org Furthermore, there is growing interest in the late-stage functionalization of complex molecules by converting 1,3-diols into cyclopropanes, demonstrating the importance of the relationship between these two functional groups in medicinal chemistry and natural product synthesis. nih.gov The development of novel catalytic methods for the synthesis of cyclopropanes and the study of their subsequent transformations continue to be vibrant areas of research. acs.orgrsc.org

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| CAS Number | 784105-42-6 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| SMILES | C1CC1C(O)CO |

| InChI | InChI=1S/C5H10O2/c6-3-5(7)4-1-2-4/h4-7H,1-3H2 |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-5(7)4-1-2-4/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVZHHMFIIQQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopropylethane 1,2 Diol and Its Derivatives

Diastereoselective and Enantioselective Dihydroxylation Approaches

The creation of the two adjacent stereocenters in 1-cyclopropylethane-1,2-diol (B1179235) from its corresponding alkene, vinylcyclopropane (B126155), is a significant challenge in stereoselective synthesis. Methodologies are primarily focused on controlling the facial selectivity of the dihydroxylation reaction to yield specific diastereomers and enantiomers.

Asymmetric dihydroxylation introduces chirality in a controlled manner, producing an excess of one enantiomer of the diol. This is typically achieved by using a chiral catalyst or reagent that creates a chiral environment around the alkene during the reaction.

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. organic-chemistry.orgnih.gov The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric reoxidant and a chiral ligand derived from cinchona alkaloids. nih.govwikipedia.orgwikipedia.org

The enantioselectivity is controlled by the choice of the chiral ligand. wikipedia.org These ligands are typically dimeric derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), linked by a phthalazine (B143731) (PHAL) group. nih.govyale.edu Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide reliable access to either enantiomer of the diol product. organic-chemistry.orgnih.govyale.edu

The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, to the alkene double bond. organic-chemistry.orgwikipedia.org This forms a cyclic osmate ester intermediate, which is then hydrolyzed to release the chiral diol and the reduced osmium species. The stoichiometric oxidant, typically potassium ferricyanide(III) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), regenerates the OsO₄ catalyst, allowing it to be used in small quantities. organic-chemistry.orgwikipedia.orgwikipedia.org

| Ligand System | AD-Mix Designation | Typical Enantiomeric Product |

| (DHQ)₂PHAL | AD-mix-α | (R,R)-diol from a trans-disubstituted alkene |

| (DHQD)₂PHAL | AD-mix-β | (S,S)-diol from a trans-disubstituted alkene |

This table provides a general guideline for stereochemical outcomes, which can be predicted using the Sharpless mnemonic.

In an effort to develop more sustainable and less toxic synthetic methods, metal-free dihydroxylation procedures have emerged as attractive alternatives to osmium-based systems. acs.org A notable example is the use of malonoyl peroxides, particularly cyclopropyl (B3062369) malonoyl peroxide, for the syn-dihydroxylation of alkenes. organic-chemistry.orgnih.govstrath.ac.uk

This method avoids the use of toxic heavy metals and produces recyclable diacid byproducts. organic-chemistry.org Cyclopropyl malonoyl peroxide is an effective reagent that can be prepared in a single step from the commercially available diacid. nih.govstrath.ac.uk The reaction is typically carried out by treating the alkene with the peroxide in the presence of water, followed by alkaline hydrolysis to yield the corresponding diol. acs.orgorganic-chemistry.org The increased ring strain in cyclopropyl malonoyl peroxide enhances its reactivity compared to other peroxides. organic-chemistry.org The reaction proceeds with syn-selectivity for 1,2-disubstituted alkenes, with reported diastereomeric ratios ranging from 3:1 to over 50:1. nih.govstrath.ac.uk Mechanistic studies suggest the reaction proceeds through an ionic, stepwise mechanism. strath.ac.uk

| Reagent | Key Features | Selectivity |

| Cyclopropyl Malonoyl Peroxide | Metal-free, avoids toxic osmium. organic-chemistry.org | Syn-dihydroxylation. nih.govstrath.ac.uk |

| Prepared from commercially available diacid. nih.gov | Diastereomeric ratios from 3:1 to >50:1. strath.ac.uk | |

| Byproducts can be recycled. organic-chemistry.org |

Electrochemical synthesis offers a modern approach to dihydroxylation, avoiding the need for stoichiometric chemical oxidants. nih.gov Metal-free electrochemical dihydroxylation of unactivated alkenes has been developed as a mild and efficient method. researchgate.netrepec.orgbohrium.com This transformation can proceed under constant current in an undivided cell, using readily available starting materials. researchgate.net

The reaction typically involves an iodide source (e.g., Et₄NI, NH₄I) in a solvent system like tBuOH/H₂O. researchgate.net Mechanistic investigations suggest that the reaction may proceed through the formation of iodohydrin and epoxide intermediates. nih.govrepec.org This strategy provides a valuable route to dihydroxylated products without the use of costly and toxic transition metals. nih.gov The broad substrate scope and tolerance for various functional groups demonstrate its synthetic utility. nih.govresearchgate.net

Besides osmium tetroxide, other reagents can achieve the dihydroxylation of alkenes. Potassium permanganate (B83412) (KMnO₄) is a classic stoichiometric reagent that produces syn-diols, typically under cold, dilute, and basic conditions. libretexts.orglibretexts.orgyoutube.com While effective, KMnO₄ can be prone to overoxidation, leading to lower yields of the desired diol. libretexts.orglibretexts.org

Other transition metal catalysts, such as ruthenium tetroxide (RuO₄), have also been employed. An improved protocol for RuO₄-catalyzed syn-dihydroxylation uses catalytic amounts of the metal under acidic conditions. organic-chemistry.org Additionally, methods using hydrogen peroxide as the terminal oxidant are considered green alternatives, as the only byproduct is water. organic-chemistry.org These can be performed under metal-free conditions using catalysts like resin-supported sulfonic acids. organic-chemistry.org

The relative orientation of the two hydroxyl groups in the product diol is determined by the reaction mechanism, leading to either syn- or anti-diastereomers.

Syn-dihydroxylation results in the addition of both hydroxyl groups to the same face of the alkene double bond. libretexts.orglibretexts.org This is the characteristic outcome for reactions involving cyclic intermediates where the alkene reacts with the oxidant in a concerted fashion. libretexts.org

Reagents for syn-dihydroxylation:

Osmium tetroxide (OsO₄): Forms a cyclic osmate ester intermediate. libretexts.orglibretexts.org

Potassium permanganate (KMnO₄): Believed to proceed through a similar cyclic manganate (B1198562) ester. libretexts.orglibretexts.org

Cyclopropyl Malonoyl Peroxide: This metal-free reagent also yields syn-diols. organic-chemistry.orgnih.govstrath.ac.uk

Anti-dihydroxylation involves the addition of the two hydroxyl groups to opposite faces of the original double bond. libretexts.orglibretexts.org This stereochemical outcome typically results from a two-step process involving the formation of a cyclic intermediate (an epoxide) which is then opened by a nucleophile (water) in a backside attack. chadsprep.comchemistrysteps.com

Reagents for anti-dihydroxylation:

This is a two-step sequence:

Epoxidation: An alkene is first treated with a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to form an epoxide. chadsprep.comchemistrysteps.com

Ring-Opening: The epoxide is subsequently opened by acid-catalyzed hydrolysis (H₃O⁺). The water molecule attacks one of the carbon atoms of the protonated epoxide from the side opposite the C-O bond, leading to the anti-diol. chadsprep.com

The choice between a syn or anti dihydroxylation strategy is crucial for controlling the diastereoselectivity in the synthesis of this compound and its derivatives. illinois.edu

| Stereochemical Outcome | General Mechanism | Common Reagents |

| Syn-Addition | Concerted addition via a cyclic intermediate. libretexts.org | 1. OsO₄ (catalytic), NMO/K₃Fe(CN)₆ wikipedia.orglibretexts.org2. KMnO₄ (cold, dilute, basic) libretexts.orglibretexts.org3. Cyclopropyl Malonoyl Peroxide organic-chemistry.org |

| Anti-Addition | Two-step process: Epoxidation followed by nucleophilic ring-opening. chadsprep.com | 1. RCO₃H (e.g., m-CPBA) chemistrysteps.com2. H₃O⁺ chadsprep.com |

Asymmetric Dihydroxylation of Cyclopropyl-Substituted Alkenes

Epoxide Ring-Opening as a Synthetic Pathway

A prominent strategy for synthesizing this compound and its analogues involves the formation and subsequent ring-opening of a cyclopropyl-substituted epoxide, specifically 2-cyclopropyloxirane (B1625005) (also known as vinylcyclopropane epoxide). This pathway's effectiveness hinges on the ability to control the stereochemistry during both the epoxidation of the alkene precursor and the regiochemistry of the epoxide ring-opening.

Regioselective and Stereoselective Epoxide Formation from Cyclopropyl Alkenes

The synthesis of the key epoxide intermediate typically starts from vinylcyclopropane. The epoxidation of the vinyl group is a critical step where regioselectivity and stereoselectivity must be controlled. The presence of the adjacent cyclopropyl ring can influence the reaction's outcome. Due to the inherent strain and electronic nature of the cyclopropane (B1198618) ring, its reactivity can be comparable to that of an alkene. harvard.edu However, standard epoxidation agents, such as peroxy acids (e.g., m-CPBA), can selectively oxidize the vinyl group's double bond to form the desired 2-cyclopropyloxirane.

The stereoselectivity of this epoxidation can be directed by existing stereocenters in the molecule or by using chiral catalysts. For instance, in more complex substrates containing a cyclopropyl group and a double bond, the presence of a directing group like a hydroxyl group can guide the epoxidizing agent to a specific face of the alkene, leading to high diastereoselectivity. nih.gov

Nucleophilic Ring-Opening of Cyclopropyl-Substituted Epoxides

Once 2-cyclopropyloxirane is formed, the three-membered epoxide ring can be opened by a variety of nucleophiles to yield this compound or its derivatives. The high ring strain of the epoxide facilitates this reaction. nih.govlibretexts.org The attack of the nucleophile can, in principle, occur at either of the two carbon atoms of the epoxide ring.

Strong nucleophiles, such as Grignard reagents or organolithium compounds, typically attack the least sterically hindered carbon atom in an SN2-type mechanism. khanacademy.org In the case of 2-cyclopropyloxirane, this would be the terminal CH₂ group. However, the reaction can be complex, and sometimes the cyclopropane ring itself can undergo ring-opening, especially under conditions that favor radical intermediates or involve transition metals. thieme-connect.comnih.govacs.org For the synthesis of this compound, the desired reaction is the nucleophilic attack by water or a hydroxide (B78521) source at one of the epoxide carbons.

Transition-metal catalysis has been employed to control the regioselectivity of the ring-opening. For example, rhodium catalysts have been used for the regioselective opening of vinyl epoxides with reagents like Et₃N·3HF to form allylic fluorohydrins. rsc.org While not directly producing the diol, this illustrates how catalysis can direct nucleophilic attack. The choice of nucleophile and reaction conditions is crucial to favor the desired diol product over potential side reactions involving the cyclopropyl moiety. acs.org

| Catalyst/Reagent | Nucleophile | Key Feature | Product Type |

| Samarium diiodide (SmI₂) | - (reductive opening) | Can lead to deoxygenation or cyclopropane ring-opening. thieme-connect.com | Vinylcyclopropanes or allylic alcohols |

| Rhodium complexes | Aryl boronic acids | Catalytic asymmetric ring-opening of vinyl cyclopropanes. nih.govacs.org | Aryl-substituted ring-opened products |

| Lewis/Brønsted acids | Various nucleophiles | Activation of the epoxide for nucleophilic attack. nih.govnsf.gov | Ring-opened products |

Acid-Catalyzed vs. Basic Ring-Opening Mechanisms

The regiochemical outcome of the epoxide ring-opening is highly dependent on whether the reaction is performed under acidic or basic conditions. libretexts.org

Acid-Catalyzed Mechanism: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. libretexts.org This activation allows even weak nucleophiles, such as water or alcohols, to open the ring. researchgate.netresearchgate.net The mechanism has characteristics of both SN1 and SN2 reactions. libretexts.org The nucleophile attacks the carbon atom that can best stabilize a positive charge. For a cyclopropyl-substituted epoxide, the carbon adjacent to the cyclopropyl ring is benzylic-like in its ability to stabilize a carbocation due to the ring's electronic properties. Therefore, nucleophilic attack is expected to occur predominantly at this more substituted carbon, leading to the formation of this compound. nih.govstackexchange.com

Basic Ring-Opening Mechanism: Under basic or neutral conditions, a strong nucleophile (e.g., OH⁻, RO⁻) is required. researchgate.netmasterorganicchemistry.com The reaction proceeds via a classic SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon atom. libretexts.orgkhanacademy.org In 2-cyclopropyloxirane, the attack would preferentially occur at the terminal, less-substituted carbon (C2). This regioselectivity would lead to the formation of this compound. This pathway avoids the formation of carbocation intermediates, thus minimizing potential rearrangement or ring-opening of the adjacent cyclopropyl group.

| Condition | Mechanism | Site of Nucleophilic Attack on 2-Cyclopropyloxirane | Primary Product |

| Acid-Catalyzed | SN1-like | More substituted carbon (C1, adjacent to cyclopropyl group) libretexts.org | This compound |

| Basic/Neutral | SN2 | Less substituted carbon (C2, terminal) libretexts.org | This compound |

Cyclopropanation Reactions for Diol Precursors

An alternative and powerful approach to synthesizing this compound involves forming the cyclopropane ring on a precursor molecule that already contains the diol or a protected diol functionality. Carbenoid-mediated cyclopropanation reactions are central to this strategy.

Simmons-Smith and Related Carbenoid Cyclopropanation Methods

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis. wikipedia.org It typically involves the reaction of an alkene with diiodomethane (B129776) and a zinc-copper couple (Zn-Cu). tcichemicals.com This forms an organozinc carbenoid intermediate (iodomethylzinc iodide, ICH₂ZnI) that transfers a methylene (B1212753) (CH₂) group to the double bond in a stereospecific manner, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org

A common modification, known as the Furukawa modification, uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can improve reactivity and reproducibility. wikipedia.orgtcichemicals.com To synthesize a precursor for this compound, one could start with but-3-ene-1,2-diol (or a protected version) and subject it to Simmons-Smith cyclopropanation. The reaction is known for its wide functional group tolerance, including alcohols and ethers. tcichemicals.com

Stereoselective Cyclopropanation of Chiral or Achiral Olefins Leading to Diol Precursors

A significant advantage of the Simmons-Smith reaction is its susceptibility to substrate-directed stereocontrol, particularly with allylic alcohols. nih.gov The hydroxyl group of an allylic alcohol can coordinate to the zinc carbenoid, directing the methylene group to be delivered to the same face of the double bond as the hydroxyl group. This substrate-controlled approach allows for the highly diastereoselective synthesis of cyclopropylmethanols.

By starting with a chiral, non-racemic allylic alcohol like (R)- or (S)-but-3-en-2-ol, the Simmons-Smith reaction can produce a specific stereoisomer of (cyclopropyl)methanol. This product can then be converted to the target diol, this compound, with the stereochemistry of the cyclopropane ring and the adjacent carbinol center being precisely controlled. nih.gov This method has been successfully applied to the diastereoselective cyclopropanation of various alkenyl cyclopropyl carbinol derivatives, yielding stereodefined bicyclopropanes as single diastereomers. nih.gov The rigidity and directing capacity of functional groups on the precursor are key to achieving such high levels of selectivity.

| Precursor Type | Cyclopropanation Method | Stereocontrol Element | Resulting Intermediate |

| Allylic Alcohols | Simmons-Smith | Hydroxyl group directs the carbenoid addition. nih.govnih.gov | Highly diastereoselective formation of cyclopropylmethanols. |

| Chiral α,β-Unsaturated Acetals | Simmons-Smith | Chiral auxiliary directs the cyclopropanation. | Asymmetric synthesis of cyclopropane derivatives. tandfonline.com |

| 1,3-Dienes | Metal-catalyzed (ZnCl₂, Rh₂(OAc)₄) | Catalyst and substrate structure | 1,2-Divinylcyclopropanes (can be further functionalized to diols). beilstein-journals.org |

Copper-Catalyzed Carbometalation of Cyclopropenes to Alkenyl Cyclopropyl Diols

A key strategy for accessing precursors to this compound, specifically alkenyl cyclopropyl carbinol derivatives, involves the copper-catalyzed carbometalation of cyclopropenes. acs.orgrsc.org This method allows for the highly selective construction of polysubstituted cyclopropanes. rsc.org The process typically begins with the diastereoselective carbometalation of a cyclopropene (B1174273), which is then followed by a palladium-catalyzed cross-coupling reaction to introduce the alkenyl group. nih.gov A subsequent simple reduction of the resulting ester yields the desired alkenyl cyclopropyl carbinol, which serves as a versatile intermediate. nih.govacs.org

The power of this methodology lies in its high degree of regio- and diastereoselectivity, providing a reliable route to stereodefined polysubstituted cyclopropanes. acs.orgresearchgate.net Even highly strained cyclopropanes with multiple adjacent quaternary carbon stereocenters can be accessed with complete selectivity. researchgate.net The resulting cyclopropyl metal intermediate is stable enough to undergo further functionalization, such as cross-coupling with vinyl halides, while preserving the stereochemistry of the newly formed carbon-metal bond. acs.org This approach has enabled the study of mechanistic details in subsequent reactions, such as tandem Heck-cyclopropane ring-opening reactions. acs.orgacs.orgresearchgate.net

Table 1: Overview of Copper-Catalyzed Carbometalation for Alkenyl Cyclopropyl Carbinol Synthesis

| Step | Description | Key Features |

|---|---|---|

| 1 | Copper-catalyzed diastereoselective carbometalation of cyclopropenes. nih.gov | High regio- and diastereoselectivity. acs.orgresearchgate.net |

| 2 | Palladium-catalyzed cross-coupling reaction. nih.gov | Introduces the alkenyl moiety. nih.gov |

| 3 | Reduction of the ester functional group. nih.govacs.org | Yields the target alkenyl cyclopropyl carbinol. nih.gov |

Transformation of Other Functional Groups to the 1,2-Diol Moiety

Reduction of α-Hydroxy Ketones and Related Carbonyl Precursors

The reduction of α-hydroxy ketones is a direct and effective method for the synthesis of 1,2-diols such as this compound. organic-chemistry.org Various reducing agents and catalysts can be employed to achieve this transformation, often with high levels of diastereoselectivity. One notable reagent is Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), which has proven to be an efficient chelation-controlled reducing agent for acyclic acetal-protected α-hydroxy ketones. organic-chemistry.org This method typically yields 1,2-anti-diols with high diastereomeric ratios and in excellent yields. organic-chemistry.org

Biocatalytic approaches also offer a powerful alternative for the enantioselective reduction of carbonyl precursors. harvard.edu For instance, butanediol (B1596017) dehydrogenases, such as the one from Bacillus clausii DSM 8716T, can catalyze the selective asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones and, subsequently, to the vicinal diols. fz-juelich.de Similarly, glycerol (B35011) dehydrogenase has been used for the enantioselective reduction of α-hydroxy ketones like 1-hydroxy-2-propanone and 1-hydroxy-2-butanone to their corresponding (R)-1,2-diols with high enantiomeric excess. harvard.edu These enzymatic methods are valuable for producing chiral building blocks for fine chemical synthesis. fz-juelich.deresearchgate.net

Table 2: Comparison of Reduction Methods for α-Hydroxy Ketones

| Method | Reagent/Catalyst | Selectivity | Key Advantages |

|---|---|---|---|

| Chelation-Controlled Reduction | Red-Al organic-chemistry.org | High diastereoselectivity for anti-1,2-diols. organic-chemistry.org | High yields, practical alternative to other reagents. organic-chemistry.org |

| Biocatalytic Reduction | Butanediol Dehydrogenase fz-juelich.de | R-selective reduction. fz-juelich.de | High enantioselectivity, accepts various substrates. fz-juelich.de |

| Biocatalytic Reduction | Glycerol Dehydrogenase harvard.edu | Enantioselective reduction to (R)-1,2-diols. harvard.edu | High enantiomeric purity (95-98% ee). harvard.edu |

Synthetic Routes Involving Selective Functionalization and Protection of the Cyclopropane Ring

The synthesis of functionalized cyclopropanes often relies on the unique reactivity of donor-acceptor (D-A) cyclopropanes. mdpi.com These molecules feature vicinal donor and acceptor substituents that weaken the bond between them, facilitating selective ring-opening reactions and making them versatile three-carbon building blocks. mdpi.com While not a direct route to this compound, the principles of cyclopropane functionalization are crucial for creating complex derivatives.

One established method for creating the cyclopropane ring is the Corey-Chaykovsky cyclopropanation of chalcones, which can be adapted for precursors bearing hydroxyl groups. nih.gov Furthermore, intramolecular ring closure of appropriately substituted precursors is another strategy to form the cyclopropane ring with high stereocontrol. nih.gov This method has been used to synthesize enantiomerically-enriched trans-cyclopropane amino acids, demonstrating the potential for creating stereodefined cyclopropyl structures that could later be elaborated into diols. nih.gov These strategies underscore the importance of controlling the functionalization and stereochemistry of the cyclopropane ring itself as a platform for building more complex molecules. mdpi.comnih.gov

Protecting Group Strategies in this compound Synthesis

The presence of two hydroxyl groups with different steric environments (primary and secondary) in this compound necessitates the use of protecting group strategies for selective chemical manipulation. nih.gov

Selective Protection of Primary vs. Secondary Hydroxyl Groups

The selective protection of a primary hydroxyl group in the presence of a secondary one is a common challenge in the synthesis of 1,2-diols. nih.gov Typically, the primary hydroxyl group is more sterically accessible and therefore more reactive towards many protecting group reagents. nih.govhighfine.com Silyl (B83357) ethers are frequently used for this purpose, with the size of the silyl group influencing selectivity. highfine.com For example, a bulky silyl chloride like tert-butyldimethylsilyl chloride (TBSCl) will preferentially react with the primary alcohol. highfine.com

Conversely, achieving selective protection of the secondary hydroxyl group is more challenging and often requires specialized catalytic systems. nih.gov Enzymes or synthetic catalysts that can overcome the inherent reactivity bias are employed for this purpose. nih.gov For instance, an enantioselective organic catalyst that reversibly binds to the diol can be used to direct silylation to the secondary position, dramatically changing the selectivity from favoring the primary product to favoring the secondary one. nih.gov

Table 3: Strategies for Selective Hydroxyl Group Protection

| Target Hydroxyl | Reagent/Strategy | Principle of Selectivity |

|---|---|---|

| Primary | Bulky silyl chlorides (e.g., TBSCl) highfine.com | Steric hindrance favors reaction at the less hindered primary position. highfine.com |

| Secondary | Enantioselective scaffolding catalyst nih.gov | Catalyst binds the diol in a specific orientation, directing the reaction to the secondary hydroxyl. nih.gov |

| Vicinal Diol | Acetone (B3395972) (forms acetonide) youtube.com | Forms a five-membered cyclic acetal (B89532) across both hydroxyl groups. youtube.comthieme-connect.de |

Orthogonal Protection Schemes

Orthogonal protection is a synthetic strategy that employs multiple protecting groups within the same molecule, where each group can be removed under specific conditions without affecting the others. chemicalforums.comfiveable.me This allows for the sequential and selective unmasking and reaction of different functional groups. chemicalforums.comfiveable.me

In the context of this compound, an orthogonal scheme would involve protecting the primary and secondary hydroxyls with two different groups. For example, the primary alcohol could be protected as a silyl ether (e.g., TBS), which is typically removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu The secondary alcohol could be protected as a benzyl (B1604629) (Bn) ether, which is stable to fluoride but can be removed by hydrogenolysis (H₂, Pd/C). chemicalforums.com This strategy allows the chemist to selectively deprotect and modify one hydroxyl group while the other remains protected, enabling the synthesis of complex, differentially functionalized diol derivatives. chemicalforums.comfiveable.me

Table 4: Example of an Orthogonal Protection Scheme for a 1,2-Diol

| Hydroxyl Group | Protecting Group | Deprotection Condition | Orthogonality |

|---|---|---|---|

| Primary | tert-Butyldimethylsilyl (TBS) | Fluoride source (e.g., TBAF) harvard.edu | Stable to hydrogenolysis used for Benzyl group removal. |

| Secondary | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) chemicalforums.com | Stable to fluoride source used for TBS group removal. chemicalforums.com |

Stereochemical Aspects and Enantioselective Synthesis of 1 Cyclopropylethane 1,2 Diol

Enantiomeric Purity and Control in Asymmetric Synthesis

The absolute configuration of the stereocenters in 1-cyclopropylethane-1,2-diol (B1179235) is determined through asymmetric synthesis, a process that preferentially creates one enantiomer over the other. High enantiomeric purity, often expressed as enantiomeric excess (ee), is a primary goal. Various strategies have been developed to achieve this, primarily involving the use of chiral catalysts or auxiliaries that create a chiral environment for the reaction.

One effective approach is the asymmetric dihydroxylation (AD) of a corresponding vinylcyclopropane (B126155) precursor. While the Sharpless asymmetric dihydroxylation is a powerful tool for creating syn-1,2-diols from (E)-olefins, achieving high enantioselectivity for the corresponding anti-diols from (Z)-olefins can be more challenging. lookchem.com An alternative, powerful strategy for accessing anti-1,2-diols involves carbon-carbon bond formation, which simultaneously establishes the two adjacent stereocenters. lookchem.com Proline-catalyzed direct asymmetric aldol (B89426) reactions, for instance, have been shown to produce anti-1,2-diols with excellent diastereo- and enantioselectivity without the need for protecting groups or pre-formed enolate equivalents. lookchem.com

Another key strategy is the asymmetric cyclopropanation of an appropriate alkene. Dirhodium tetracarboxylate catalysts, particularly those with chiral ligands, are highly effective for these transformations. By using chiral dirhodium catalysts, it is possible to achieve high asymmetric induction in the formation of the cyclopropane (B1198618) ring. nih.gov This method can generate trisubstituted cyclopropanes with two stereogenic centers, requiring precise control of both diastereoselectivity and enantioselectivity. nih.gov

The table below summarizes selected catalytic systems used in asymmetric synthesis relevant to the formation of chiral diols and cyclopropanes.

| Catalyst / Method | Reaction Type | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

| Proline | Direct Asymmetric Aldol Reaction | Aldehydes & Hydroxyacetone | up to >99% | lookchem.com |

| Chiral Dirhodium Tetracarboxylate | Asymmetric Cyclopropanation | Vinyl Heterocycles & Diazoacetates | 86% to >99% | nih.gov |

| Cinchona-based Squaramide | Sulfa-Michael Addition | Cyclobutenes | up to 99.4% (er 99.7:0.3) | rsc.orgnih.gov |

| Peptide-based Organocatalyst | Kinetic Resolution via Monoacylation | trans-Cycloalkane-1,2-diols | >99% | researchgate.net |

Diastereoselective Control in the Formation of Cyclopropyl-Diols

Diastereoselective control refers to the selective formation of one diastereomer over another (e.g., syn vs. anti). In the context of this compound, this involves controlling the relative orientation of the two hydroxyl groups. This control is often achieved by exploiting the steric and electronic properties of the substrate and reagents.

A powerful strategy for achieving high diastereoselectivity is through substrate-directed reactions. The presence of a directing group, such as a hydroxyl group already present in the molecule, can guide an incoming reagent to a specific face of the molecule. For example, in alkenyl cyclopropyl (B3062369) carbinol derivatives, the existing hydroxyl group can direct Simmons-Smith cyclopropanation or vanadium-catalyzed epoxidation reactions to occur on a specific face of the double bond, resulting in the formation of a single diastereomer. acs.org The rigidity of the cyclopropane core is crucial in these transformations, as it helps to lock the conformation and enhance the directing effect. acs.org

The epoxidation of allylic diols derived from Baylis-Hillman adducts provides another example of high diastereocontrol. The formation of an intramolecular hydrogen bond between the hydroxyl groups can direct the epoxidizing agent (m-CPBA) to deliver the oxygen atom from a specific face, leading to high anti-diastereoselectivity. organic-chemistry.org This outcome is complementary to the direct epoxidation of Baylis-Hillman adducts, which typically yields syn diastereomers. organic-chemistry.org

Mechanistic studies, supported by DFT calculations, have shed light on the factors governing selectivity in reactions involving cyclopropyl-diols. In the tandem Heck-cyclopropane ring-opening reaction, the hydroxyl groups play a dual role, influencing both the regio- and stereoselectivity of the transformation. nih.gov Such detailed understanding is critical for designing substrates and reaction conditions to favor the desired diastereomer.

The following table outlines different approaches for achieving diastereocontrol in the synthesis of vicinal diols.

| Method | Key Feature | Predominant Diastereomer | Reference |

| Directed Epoxidation | Vanadium-catalysis on alkenyl cyclopropyl carbinols | Single diastereomer formed | acs.org |

| Hydrogen Bond-Directed Epoxidation | Epoxidation of allylic diols with m-CPBA | anti-Epoxide | organic-chemistry.org |

| Tandem Heck–Ring-Opening | Mechanistic control via hydroxyl groups | Single diastereomer of resulting lactone | nih.gov |

| Asymmetric Cyclopropanation | Dirhodium-catalyzed reaction of donor/acceptor carbenes | Typically >30:1 d.r. | nih.gov |

Strategies for Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method for separating a racemic mixture of enantiomers. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. For diols, enzymatic kinetic resolution is a particularly effective and environmentally benign strategy.

Lipases are commonly employed enzymes for the kinetic resolution of 1,2-diols. In a typical procedure, a racemic diol is subjected to transesterification with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer at a much higher rate than the other. For instance, Burkholderia cepacia lipase (BCL) has been used to resolve racemic 1,2-diols, achieving high conversion (45-50%) and excellent enantiomeric excess (up to 99% ee) for the remaining unreacted diol. researchgate.net This process effectively separates the two enantiomers into the acylated product and the unreacted alcohol.

The efficiency of kinetic resolution is often described by the selectivity factor (E), which is a ratio of the reaction rates for the two enantiomers. High E-values are indicative of a highly effective resolution. Microwave irradiation has been shown to accelerate enzymatic resolutions, sometimes increasing the reaction rate and the E value compared to conventional heating. nih.gov

Non-enzymatic methods have also been developed. Chiral peptide-based organocatalysts can perform highly enantioselective monoacylation of trans-cycloalkane-1,2-diols, functioning as an effective tool for kinetic resolution. researchgate.net Computational studies suggest that the selectivity arises from a thermodynamic preference for the catalyst to bind to one enantiomer and a lower activation barrier for the subsequent acyl transfer step. nih.gov

Below is a table summarizing key findings in the kinetic resolution of diols.

| Method | Catalyst/Enzyme | Substrate | Result | Reference |

| Enzymatic Acylation | Burkholderia cepacia lipase (BCL) | Racemic 1,2-diols | up to 99% ee at 45-50% conversion | researchgate.net |

| Hydrolytic Kinetic Resolution | Chiral (salen)Co(III) complex | Terminal Epoxides | >98% ee for both diol and recovered epoxide | wikipedia.org |

| Organocatalytic Acylation | Tetrapeptide Organocatalyst | trans-Cycloalkane-1,2-diols | >99% ee | researchgate.net |

| Microwave-Assisted Enzymatic Acylation | Novozym 435 | (±)-1-Phenyl-2-propyn-1-ol | 48.8% conversion, 93.3% ee in 2 hours | nih.gov |

Chiral Pool Approaches for Stereoselective Access to this compound Scaffolds

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes. nih.gov Chiral pool synthesis is a powerful strategy that uses these readily available building blocks as starting materials to construct more complex chiral molecules, transferring the inherent chirality of the starting material to the final product. nih.govmdpi.com

For the synthesis of a this compound scaffold, a starting material from the chiral pool that already contains some of the required stereocenters or functional groups can significantly simplify the synthetic route. For example, terpenes like (+)-citronellal are versatile chiral building blocks that can be converted into various complex structures. nih.gov A synthetic sequence could involve the chemical modification of the terpene backbone to introduce the cyclopropane ring and the 1,2-diol functionality while preserving the original stereochemistry.

Carbohydrates are another major component of the chiral pool. Readily available sugars like tri-O-acetyl-D-glucal can be used to construct complex chiral molecules. nih.gov A synthesis could begin with such a sugar derivative, using established chemical transformations to convert the pyranose ring into the desired acyclic diol structure and subsequently forming the cyclopropane ring. For instance, a key intermediate alcohol can be derived from a protected δ-lactone, which itself is synthesized from the commercially available tri-O-acetyl-D-glucal. nih.gov This approach leverages the densely functionalized and stereochemically defined nature of sugars to build complex targets enantioselectively.

This strategy is particularly advantageous when a multi-step synthesis is required, as it avoids the need for a separate asymmetric step to introduce chirality, which is instead embedded in the starting material. mdpi.com

Chemical Reactivity and Transformation Pathways of 1 Cyclopropylethane 1,2 Diol

Reactions Involving the Hydroxyl Groups

The adjacent primary and secondary hydroxyl groups in 1-cyclopropylethane-1,2-diol (B1179235) are the primary sites for a variety of chemical modifications. These reactions include selective derivatization, formation of cyclic structures, oxidation, and elimination.

Selective Derivatization (e.g., Esterification, Etherification)

The presence of a primary (-CH₂OH) and a secondary (>CHOH) alcohol allows for selective derivatization, primarily driven by the differing steric environments and nucleophilicities of the two hydroxyl groups.

Esterification: The selective acylation of 1,2-diols is a common strategy in organic synthesis. Generally, the primary hydroxyl group is less sterically hindered and therefore reacts more readily with acylating agents, especially when bulky reagents are used or the reaction is performed under kinetic control. nih.gov For this compound, reaction with one equivalent of an acyl halide or anhydride (B1165640) under controlled conditions (e.g., low temperature, presence of a non-nucleophilic base) would be expected to yield the primary ester as the major product. However, selectivity can be influenced by the catalyst and reaction conditions. rug.nlorganic-chemistry.org Lewis acid catalysis, for instance, can enhance reactivity but may alter selectivity depending on the coordination of the diol to the metal center. rug.nl

Etherification: Similar to esterification, selective etherification typically favors the less sterically encumbered primary hydroxyl group. The Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, can be tuned to favor mono-etherification at the primary position by using a stoichiometric amount of a strong base. google.com Iron(III) triflate has been reported as an effective catalyst for the direct and selective etherification of alcohols, where primary alcohols show higher reactivity than secondary alcohols in the formation of unsymmetrical ethers. nih.govacs.org

Table 1: Selective Derivatization Reactions

| Reaction Type | Reagent/Catalyst | Expected Major Product | Rationale for Selectivity |

|---|---|---|---|

| Esterification | Acyl Chloride (1 equiv.), Pyridine, Low Temp. | 2-Hydroxy-1-cyclopropylethyl ester | Kinetic control; less steric hindrance at the primary -OH group. nih.gov |

| Esterification | Bulky Anhydride, DMAP | 2-Hydroxy-1-cyclopropylethyl ester | Steric effects of both the substrate and the reagent favor reaction at the primary position. nih.gov |

| Etherification | NaH (1 equiv.), then Alkyl Halide (R-X) | 1-Cyclopropyl-2-(alkoxy)ethan-1-ol | Higher acidity and lower steric hindrance of the primary -OH group. |

| Etherification | Iron(III) Triflate, Primary Alcohol (R-OH) | 1-Cyclopropyl-2-(alkoxy)ethan-1-ol | Catalytic systems often show higher reactivity for primary alcohols over secondary ones. acs.org |

Formation of Cyclic Derivatives (e.g., Acetals, Ketals, Cyclic Carbonates)

The 1,2-diol arrangement is ideal for forming five-membered cyclic derivatives upon reaction with bifunctional electrophiles.

Acetals and Ketals: In the presence of an acid catalyst, this compound readily reacts with aldehydes or ketones to form cyclic acetals or ketals, respectively. For example, reaction with acetone (B3395972) yields a 2,2-dimethyl-1,3-dioxolane (B146691) derivative, commonly known as an acetonide. This reaction is reversible and is often driven to completion by removing the water formed during the reaction. chemistrysteps.com Such cyclic derivatives are frequently used as protecting groups for diols due to their stability under neutral and basic conditions.

Cyclic Carbonates: The diol can be converted into a cyclic carbonate by reacting with phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or carbonyldiimidazole. An alternative, greener approach involves the direct carboxylation of the diol with carbon dioxide (CO₂), often requiring a catalyst (e.g., cerium oxides) and conditions that facilitate the removal of water to overcome thermodynamic limitations.

Table 2: Formation of Cyclic Derivatives

| Derivative | Reagent(s) | Typical Conditions | Product Structure |

|---|---|---|---|

| Acetal (B89532)/Ketal | Aldehyde (R'CHO) or Ketone (R'₂CO) | Acid catalyst (e.g., TsOH), Dean-Stark trap | 4-Cyclopropyl-1,3-dioxolane derivative |

| Cyclic Carbonate | Phosgene (COCl₂) or Triphosgene | Base (e.g., Pyridine) | 4-Cyclopropyl-1,3-dioxolan-2-one |

| Cyclic Carbonate | Carbon Dioxide (CO₂) | Catalyst (e.g., CeO₂), Dehydrating agent | 4-Cyclopropyl-1,3-dioxolan-2-one |

Oxidation Reactions of the Diol Moiety

The oxidation of this compound can proceed via two main pathways: mild oxidation to an α-hydroxy ketone or oxidative cleavage of the carbon-carbon bond.

Mild Oxidation: Selective oxidation of the secondary hydroxyl group without cleaving the C-C bond yields the corresponding α-hydroxy ketone, 1-cyclopropyl-1-hydroxypropan-2-one. A variety of reagents have been developed for this transformation, including TEMPO in the presence of a stoichiometric oxidant or catalytic systems based on metals like ruthenium or manganese. thieme-connect.comorganic-chemistry.orgresearchgate.net The choice of oxidant is crucial to prevent over-oxidation or C-C bond cleavage. thieme-connect.com For instance, using o-iodoxybenzoic acid (IBX) can effectively oxidize 1,2-diols to α-ketols. google.com

Oxidative Cleavage: Vicinal diols are susceptible to oxidative cleavage of the bond connecting the two hydroxyl-bearing carbons. Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are classic choices for this transformation. chemistrysteps.com The reaction proceeds through a cyclic intermediate (a periodate (B1199274) ester in the case of HIO₄), which then fragments. The oxidation of this compound with periodic acid would break the C1-C2 bond of the ethane (B1197151) backbone, yielding two carbonyl compounds: cyclopropanecarbaldehyde and formaldehyde.

Table 3: Oxidation Reactions of the Diol Moiety

| Reagent(s) | Reaction Type | Product(s) |

|---|---|---|

| TEMPO / NaOCl | Mild Oxidation | 1-Cyclopropyl-1-hydroxypropan-2-one |

| o-Iodoxybenzoic acid (IBX) | Mild Oxidation | 1-Cyclopropyl-1-hydroxypropan-2-one google.com |

| Periodic Acid (HIO₄) | Oxidative Cleavage | Cyclopropanecarbaldehyde and Formaldehyde chemistrysteps.com |

| Lead Tetraacetate (Pb(OAc)₄) | Oxidative Cleavage | Cyclopropanecarbaldehyde and Formaldehyde |

Elimination Reactions to Form Alkenes (e.g., Corey-Winter Olefin Synthesis)

The conversion of 1,2-diols to alkenes is a synthetically valuable elimination reaction. The Corey-Winter olefin synthesis provides a stereospecific method for this transformation. The reaction proceeds in two steps:

Formation of a cyclic thiocarbonate by reacting the diol with a thiocarbonyl source, such as thiophosgene (B130339) or the safer alternative, 1,1'-thiocarbonyldiimidazole (B131065) (TCDI).

Reductive elimination of the thiocarbonate upon treatment with a trivalent phosphorus compound, typically trimethyl phosphite, which attacks the sulfur atom. This leads to the extrusion of carbon dioxide and the formation of the alkene.

A key feature of this reaction is its stereospecificity: a syn-diol gives a (Z)-alkene, while an anti-diol yields an (E)-alkene. Applying this to this compound would produce vinylcyclopropane (B126155). sci-hub.box The geometry of the diol's stereocenters would determine the success and stereochemical outcome of the elimination.

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, particularly when an adjacent functional group can stabilize a developing positive charge.

Acid-Catalyzed Ring-Opening and Rearrangements

Under acidic conditions, the hydroxyl groups of this compound can be protonated, turning them into good leaving groups (water). The departure of water from the secondary alcohol position generates a secondary carbocation adjacent to the cyclopropane ring. This cyclopropylcarbinyl cation is notoriously unstable and rapidly undergoes rearrangement. datapdf.com

The mechanism involves the participation of the cyclopropane C-C bonds in stabilizing the adjacent positive charge. This can lead to a set of equilibrating, non-classical carbocations (bishomocyclopropyl or bicyclobutonium ions). The capture of these intermediates by a nucleophile (such as water or the conjugate base of the acid) or loss of a proton can lead to a variety of ring-opened products. stackexchange.com

Potential rearrangement pathways for the cation derived from this compound include:

Ring-opening to a homoallylic alcohol: Cleavage of the internal cyclopropane bond leads to a homoallylic cation, which upon hydration would yield unsaturated diols.

Ring expansion: Cleavage of an external cyclopropane bond followed by rearrangement can lead to the formation of a cyclobutane (B1203170) ring.

The regioselectivity of the C-C bond cleavage is influenced by the substitution pattern on the cyclopropane ring and the stability of the resulting carbocationic intermediates. acs.orgnih.gov Studies on related systems show that the presence and position of hydroxyl groups play a crucial role in directing the outcome of such rearrangements. nih.govnih.gov

Metal-Catalyzed Ring-Opening Reactions (e.g., Heck–Cyclopropane Ring-Opening)

Palladium-catalyzed reactions represent a powerful method for the functionalization of this compound derivatives through a tandem Heck addition and ring-opening cascade. This process allows for the construction of complex acyclic structures with high levels of stereocontrol from simple cyclopropene (B1174273) precursors. acs.org

In a key example, alkenyl cyclopropyl (B3062369) diols undergo a tandem Heck–cyclopropane ring-opening reaction. nih.gov The reaction begins with a diastereoselective migratory insertion of the palladium catalyst across the double bond, creating a new stereocenter with a stable carbon-palladium bond. This initial step dictates the stereochemical outcome of the subsequent ring-opening. The hydroxyl groups of the diol moiety are crucial, as they can coordinate to the palladium center, influencing the selectivity of the reaction. nih.gov

Following the Heck insertion, the strained cyclopropane ring undergoes a β-carbon elimination. The regioselectivity of this C-C bond cleavage is controlled by the stereochemistry of the newly formed carbon-palladium bond and steric factors. acs.org The reaction proceeds via cleavage of the C1–C2 bond of the cyclopropane ring, leading to the formation of a more substituted and thermodynamically stable organometallic intermediate. acs.org This selective cleavage is directed toward the less substituted alcohol, regardless of the substitution pattern at the C2 position of the cyclopropyl ring. acs.org This transformation ultimately provides access to various lactones with up to four stereocenters, often as a single diastereomer. nih.gov

Table 1: Regio- and Stereospecific Ring-Opening of Alkenyl Cyclopropyl Diols This table summarizes the outcomes of palladium-catalyzed additions of boronic acid to various cyclopropyl diol substrates, leading to the formation of lactones.

| Entry | Substrate (R¹, R) | Aryl Boronic Acid | Product(s) | Ratio (10:11) | Yield |

| 1 | 4b (Ph, iPr) | PhB(OH)₂ | 10a | >98:2 | 85% |

| 2 | 4e (Ph, H) | PhB(OH)₂ | 10m, 11m | 3:1 | 78% |

| 3 | 4f (Ph, H) | PhB(OH)₂ | 10p, 11p | 3:1 | 82% |

| 4 | 4e (Ph, H) | p-MeO-PhB(OH)₂ | 10q, 11q | 3:1 | 80% |

| 5 | 4s (Me, H) | PhB(OH)₂ | 10s, 11s | 1:1 | 75% |

| Data sourced from studies on analogous alkenyl cyclopropyl diols. The reaction demonstrates high selectivity, which is influenced by both steric and electronic factors of the substrate. acs.org |

Radical-Mediated Ring-Opening Processes

The cyclopropane ring in alcohol-bearing structures is susceptible to opening via radical-mediated pathways. For cyclopropanols, single-electron oxidation generates a cyclopropoxy radical, which rapidly undergoes ring-opening through β-scission to produce a more stable β-keto alkyl radical. beilstein-journals.orgnih.govnih.gov This process is driven by the relief of ring strain. nih.govnih.gov

In the case of this compound, a similar mechanism can be initiated. Homolytic cleavage of an O-H bond, prompted by a radical initiator or an oxidant like a manganese(III) salt, would form an oxygen-centered radical. nih.govnih.gov This alkoxy radical intermediate would then trigger the cleavage of an adjacent C-C bond of the cyclopropane ring. This ring-opening step generates a carbon-centered radical, which can then be trapped by other reagents or participate in subsequent cyclizations. nih.govnih.gov The presence of the second hydroxyl group can influence the stability of the radical intermediates and the subsequent reaction pathways.

The general mechanism proceeds as follows:

Initiation : A radical initiator or oxidant abstracts a hydrogen atom from one of the hydroxyl groups, forming an alkoxy radical.

Ring-Opening : The alkoxy radical undergoes β-scission of the cyclopropane ring, cleaving a C-C bond to relieve ring strain and forming a carbon-centered radical.

Propagation/Termination : The resulting alkyl radical can be trapped by a radical acceptor, participate in an intramolecular reaction, or be terminated. beilstein-journals.orgnih.gov

This radical-mediated pathway provides a powerful, metal-free alternative for functionalizing the this compound scaffold. nih.gov

Nucleophilic and Electrophilic Ring-Opening Selectivity

The ring-opening of cyclopropanes can also be achieved under polar conditions, driven by nucleophilic or electrophilic attack. The selectivity of these reactions is heavily influenced by the electronic properties of the substituents on the ring.

Nucleophilic Ring-Opening: For a nucleophile to attack the cyclopropane ring, the ring must be "activated". In donor-acceptor (D-A) cyclopropanes, the ring is polarized, facilitating nucleophilic attack. scispace.com While this compound is not a classic D-A cyclopropane, the diol can act as a weak donor group. Activation can be achieved using a Brønsted or Lewis acid, which coordinates to one of the hydroxyl groups. acs.org This enhances the electrophilicity of the cyclopropane ring, making it susceptible to attack by a nucleophile. The nucleophile will typically attack at the carbon atom that can best stabilize a positive charge in the transition state, leading to the cleavage of the most substituted bond. The reaction generally proceeds with an inversion of stereochemistry at the site of attack, consistent with an SN2-type mechanism. researchgate.net

Electrophilic Ring-Opening: Electrophilic attack on the cyclopropane ring is a common reaction pathway. The σ-bonds of the cyclopropane have significant p-character, allowing them to be attacked by electrophiles like protons (from strong acids) or halogens. nih.gov The attack leads to the formation of a carbocation intermediate. The regioselectivity of the ring-opening is determined by the stability of the resulting carbocation. For this compound, protonation of the ring would lead to cleavage of the C-C bond that generates the most stable carbocation. The presence of the diol group, particularly the hydroxyl group on the ethyl chain, can influence this stability through inductive and steric effects. In the case of cyclopropanes bearing strong σ-acceptor groups, cleavage of the distal bond (C2-C3) can be favored due to electronic effects that weaken this bond. nih.gov

Enzymatic Cyclopropane Ring-Opening

In biological systems, cyclopropane rings can be cleaved through enzymatic processes, most notably by oxidative metabolism. Cytochrome P450 enzymes are often responsible for this transformation in drug metabolism. pharmacyfreak.com This process typically involves the enzyme introducing an oxygen atom, leading to the formation of an unstable intermediate that subsequently undergoes ring-opening. While specific studies on this compound are not prevalent, the general mechanism provides a framework for its expected biological transformation. The enzymatic oxidation would likely target one of the carbon atoms of the cyclopropane ring, leading to hydroxylation and subsequent cleavage to form a linear, more easily metabolized compound. The biosynthesis of cyclopropanes in nature occurs through distinct mechanisms involving either carbocationic or carbanionic intermediates, but their catabolism often relies on oxidative ring-opening. nih.gov

Tandem and Cascade Reactions Involving Both Functional Groups

The unique structure of this compound, containing both a strained ring and a diol, allows for sophisticated tandem and cascade reactions where both functionalities participate to build molecular complexity efficiently.

Remote Ring-Opening Processes

Tandem reactions can be initiated at a site remote from the cyclopropane ring, with the effects transmitted through the molecule to trigger the ring-opening. A prime example is the palladium-catalyzed Heck arylation, which can serve as a remote trigger for selective cyclopropane ring cleavage. acs.org In substrates containing an alkenyl group attached to the cyclopropyl diol, the initial Heck reaction occurs at the double bond. This event sets up a sequence of steps, including β-carbon elimination, that culminates in the cleavage of the cyclopropane ring. The initial coordination of the metal catalyst and the subsequent migratory insertion are influenced by the hydroxyl groups, which can act as directing groups, thereby controlling the regio- and stereoselectivity of the entire cascade from a distance. nih.gov

Intramolecular Cyclizations and Rearrangements

Following the initial ring-opening of the cyclopropane, the resulting intermediates can undergo further intramolecular reactions. The diol functionality is key to many of these subsequent transformations.

In radical-mediated processes, the β-keto alkyl radical formed after ring-opening can be trapped intramolecularly. nih.gov If the substrate is appropriately designed, the radical can add to a tethered aromatic ring or other unsaturated moiety, leading to the formation of new cyclic or heterocyclic structures in a tandem radical cyclization. nih.govnih.gov

Similarly, intermediates generated from metal-catalyzed ring-opening can undergo intramolecular cyclizations. For instance, the organopalladium intermediate formed after C-C bond cleavage can be trapped by one of the hydroxyl groups of the diol. This can lead to the formation of cyclic ethers or lactones, often with a high degree of stereocontrol. nih.gov These rearrangements and cyclizations are powerful tools for rapidly assembling complex molecular architectures from relatively simple cyclopropane precursors.

Mechanistic Investigations of Reactions Involving 1 Cyclopropylethane 1,2 Diol

Detailed Mechanistic Pathways of Key Synthetic Transformations

The synthesis of 1-cyclopropylethane-1,2-diol (B1179235) can be achieved through several key transformations, with catalytic hydrogenation of a suitable precursor being a prominent method. One common route involves the reduction of cyclopropyl-substituted α-hydroxy ketones or diketones.

A plausible synthetic pathway is the catalytic hydrogenation of 1-cyclopropylethan-1-one-2-ol. This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or a ruthenium complex, in the presence of molecular hydrogen (H₂). study.comlibretexts.orggoogle.com

The mechanism proceeds via the following steps:

Catalyst Activation : Molecular hydrogen adsorbs onto the surface of the metal catalyst, weakening the H-H bond and forming activated metal-hydride species. study.com

Substrate Coordination : The ketone precursor, 1-cyclopropylethan-1-one-2-ol, coordinates to the metal center through its carbonyl oxygen.

Hydride Transfer : The activated hydrogen atoms are transferred from the catalyst surface to the carbonyl carbon in a stepwise or concerted manner. This process breaks the carbon-oxygen π-bond.

Product Formation and Desorption : The addition of two hydrogen atoms across the carbonyl group results in the formation of the diol. The product, this compound, then desorbs from the catalyst surface, allowing the catalyst to engage in further cycles. study.com

Another viable synthetic route is the syn-dihydroxylation of vinylcyclopropane (B126155). This reaction is often mediated by osmium tetroxide (OsO₄). masterorganicchemistry.com The mechanism involves the concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester intermediate. Subsequent hydrolysis of this intermediate cleaves the Os-O bonds to yield the cis-diol. masterorganicchemistry.com

Elucidation of Regio- and Stereoselectivity in Reaction Outcomes

Regio- and stereoselectivity are critical aspects of the reactions involving this compound and its derivatives, defining the specific isomer formed when multiple products are possible. study.comquora.com

Stereoselectivity in Synthesis: During the synthesis of this compound via catalytic hydrogenation, the stereochemical outcome is dictated by the approach of the substrate to the catalyst surface. The hydrogen atoms are typically delivered to the same face of the double bond, a process known as syn-addition. masterorganicchemistry.com This leads to a specific stereoisomer of the diol. For instance, the hydrogenation of an alkene precursor on a solid catalyst surface results in the formation of a syn-dihydroxylated product.

Regio- and Stereoselectivity in Ring-Opening Reactions: In subsequent reactions, particularly palladium-catalyzed ring-opening transformations of derivatives like alkenyl cyclopropyl (B3062369) diols, the hydroxyl groups play a crucial directing role. nih.govnih.gov Detailed Density Functional Theory (DFT) studies on analogous systems have shown that the presence and position of a free hydroxyl group are mandatory to control the diastereoselectivity of key steps, such as a Heck-addition. nih.govacs.org The initial migratory insertion step creates a new, configurationally stable carbon-palladium bond, which in turn governs the selectivity of the subsequent ring-opening. acs.org The steric environment around the diol and its interaction with the catalyst complex can lead to a high degree of control over which C-C bond in the cyclopropane (B1198618) ring is cleaved. For example, in certain tandem Heck-ring-opening reactions, the regioselectivity is dictated by the formation of the thermodynamically favored E-double bond in the final product. acs.org

| Reaction Type | Key Factor | Observed Selectivity | Mechanistic Rationale |

|---|---|---|---|

| Catalytic Hydrogenation (Synthesis) | Catalyst Surface | Syn-addition | Both hydrogen atoms are delivered to the same face of the C=O or C=C bond. |

| Pd-catalyzed Ring-Opening | Hydroxyl Group Position | High Regio- and Diastereoselectivity | The hydroxyl group directs the initial migratory insertion, which determines the C-C bond cleavage pathway. nih.gov |

| Dihydroxylation with OsO₄ | Concerted Cycloaddition | Syn-dihydroxylation | Formation of a cyclic osmate ester intermediate ensures delivery of both OH groups to the same face. masterorganicchemistry.com |

Identification of Catalytic Cycles and Intermediates

Catalytic processes are central to the efficient synthesis and transformation of this compound. The identification of the complete catalytic cycle and the transient intermediates provides a deeper understanding of the reaction mechanism.

Hydrogen-Borrowing Catalysis: In the synthesis of related cyclopropyl ketones, a "hydrogen borrowing" mechanism mediated by iridium or ruthenium catalysts has been identified. acs.org This process involves the catalyst temporarily "borrowing" hydrogen from an alcohol to form a metal hydride and an aldehyde/ketone in situ. This is followed by an aldol (B89426) condensation and subsequent reduction by the metal-hydride species. A proposed intermediate in this cycle is an α-branched ketone bearing a leaving group, which then undergoes intramolecular displacement to form the cyclopropane ring. acs.org

Catalytic Cycle for Ketone Hydrogenation: For the direct hydrogenation of a ketone precursor to this compound, the catalytic cycle with a ruthenium complex can be illustrated as follows:

Formation of the Active Catalyst : The catalyst precursor reacts with H₂ to form an active ruthenium-hydride species.

Substrate Coordination : The ketone substrate binds to the ruthenium center.

Hydride Transfer : A hydride ligand is transferred from the metal to the electrophilic carbonyl carbon, and a proton is transferred to the carbonyl oxygen, forming the alcohol.

Product Release and Catalyst Regeneration : The resulting diol dissociates from the metal center, and the catalyst is regenerated by reacting with another molecule of H₂, ready to start a new cycle.

Role of Strain Release in Cyclopropane Ring-Opening Reactions

The cyclopropane ring is characterized by significant ring strain, estimated to be around 27 kcal/mol, due to non-ideal bond angles (60° instead of the ideal 109.5°) and torsional strain from eclipsed C-H bonds. This inherent strain is a powerful thermodynamic driving force for ring-opening reactions. stackexchange.com

In reactions involving this compound derivatives, the cleavage of a C-C bond within the three-membered ring relieves this strain, leading to a more stable, acyclic product. stackexchange.com These reactions can be initiated by various means, including transition metals, acids, or radicals.

Theoretical and Computational Studies on 1 Cyclopropylethane 1,2 Diol

Density Functional Theory (DFT) Calculations for Understanding Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of chemical reactions involving intricate molecules like 1-Cyclopropylethane-1,2-diol (B1179235). acs.org By calculating the electronic structure of reactants, intermediates, transition states, and products, DFT can map out the entire energy profile of a reaction pathway. researchgate.net For instance, the formation of this compound, commonly achieved through the dihydroxylation of vinylcyclopropane (B126155), can be meticulously studied using DFT.

DFT studies on related systems, such as the cyclopropanation of styrene, have demonstrated the utility of this method in distinguishing between different possible mechanistic pathways by comparing the activation energies of their respective transition states. acs.org Similarly, for the dihydroxylation of vinylcyclopropane, DFT can help to understand the role of catalysts and solvents in the reaction mechanism.

Table 1: Typical DFT Functionals and Basis Sets for Reaction Mechanism Studies

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31G* | Geometry optimization and frequency calculations. nih.gov |

| M06-2X | cc-pVTZ | More accurate energy calculations, especially for non-covalent interactions. |

Computational Analysis of Stereoselectivity and Transition States

A key aspect of the synthesis of this compound is the control of its stereochemistry, as two stereocenters are formed during the dihydroxylation of vinylcyclopropane. Computational chemistry offers a robust framework for predicting and understanding the stereoselectivity of such reactions. nih.gov The origin of stereoselectivity lies in the energy differences between the transition states leading to different stereoisomers.

By modeling the transition states for the syn- and anti-dihydroxylation of vinylcyclopropane, it is possible to determine which pathway is energetically more favorable. rsc.org The transition state with the lower activation energy will be the one that is predominantly traversed, leading to the major stereoisomeric product. DFT calculations are particularly well-suited for locating and characterizing these transition state structures. cam.ac.uk

For example, in the osmium-catalyzed dihydroxylation of vinylcyclopropane, the approach of the osmium tetroxide to the double bond can occur from two different faces, leading to two diastereomeric transition states. The relative energies of these transition states will dictate the diastereoselectivity of the reaction. Factors influencing the transition state energies, such as steric hindrance between the cyclopropyl (B3062369) group and the catalyst, can be quantitatively assessed. acs.org

Table 2: Hypothetical DFT-Calculated Energy Differences and Product Ratios for Dihydroxylation of Vinylcyclopropane

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio (at 298 K) |

|---|---|---|

| TS-syn | 0.0 | >99% |

Conformational Analysis of this compound and its Intermediates

The three-dimensional structure and conformational preferences of this compound and its reaction intermediates play a crucial role in its reactivity and properties. Conformational analysis through computational methods can identify the most stable arrangements of the molecule's atoms. uwlax.edu For this compound, the key conformational variables include the rotation around the C-C single bonds of the ethane (B1197151) backbone and the orientation of the cyclopropyl group.

The presence of intramolecular hydrogen bonding between the two hydroxyl groups is a significant factor in determining the preferred conformation. Computational studies on analogous molecules, such as cyclopentane-1,2-diol, have shown that conformations allowing for such hydrogen bonding are often energetically favored. bohrium.comacs.org In this compound, specific gauche conformations of the diol moiety would facilitate this interaction.

Furthermore, the orientation of the cyclopropyl group relative to the diol-substituted ethyl chain is of interest. Studies on cyclopropyl methyl ketone have shown that the s-cis and s-trans conformations have different stabilities, which can be rationalized by steric and electronic effects. uwlax.edu A similar analysis for this compound would involve calculating the energy as a function of the dihedral angle between the cyclopropyl ring and the C1-C2 bond of the ethane moiety.

Table 3: Plausible Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (HO-C1-C2-OH) | Dihedral Angle (C(ring)-C(ring)-C1-C2) | Key Feature |

|---|---|---|---|

| 1 | ~60° (gauche) | ~180° (anti) | Intramolecular H-bonding possible. |

| 2 | ~180° (anti) | ~180° (anti) | Extended conformation, minimal steric hindrance. |

Modeling of Ring Strain and its Influence on Reactivity

The cyclopropane (B1198618) ring in this compound is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles of 60°, a large deviation from the ideal tetrahedral angle of 109.5°. maricopa.edu This angle strain, along with torsional strain from eclipsed C-H bonds, makes the cyclopropyl group a site of enhanced reactivity compared to unstrained alkyl groups. nih.gov

Computational modeling can quantify the ring strain energy of cyclopropane, which is approximately 27.5 kcal/mol. This stored energy can be released in reactions that involve the opening of the three-membered ring. For instance, under certain catalytic or thermal conditions, the cyclopropyl group in this compound could undergo ring-opening reactions. acs.org

The influence of this ring strain on the reactivity of adjacent functional groups can also be modeled. The unique electronic nature of the cyclopropyl ring, with its increased s-character in the C-H bonds and p-character in the C-C bonds, can affect the properties of the neighboring diol. For example, it can influence the acidity of the hydroxyl protons or the stability of carbocations formed at the adjacent carbon atom. Computational studies can provide insights into these electronic effects by analyzing charge distributions and orbital interactions. rsc.org

Table 4: Ring Strain Energies of Common Cycloalkanes

| Cycloalkane | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 27.5 |

| Cyclobutane (B1203170) | 4 | 26.3 |

| Cyclopentane | 5 | 6.2 |

Advanced Characterization Techniques Applied to Elucidate Complex Aspects of 1 Cyclopropylethane 1,2 Diol Chemistry

Application of Advanced NMR Spectroscopic Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For complex stereochemical assignments, such as those in 1-cyclopropylethane-1,2-diol (B1179235), advanced NMR methods are indispensable. While standard ¹H and ¹³C NMR provide information about the basic carbon skeleton and connectivity, they are often insufficient for assigning the relative and absolute configuration of chiral centers.

To overcome this, derivatization with a chiral auxiliary, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or Methoxy(phenyl)acetic acid (MPA), is a common strategy. acs.orgresearchgate.net The diol is converted into its corresponding bis-MPA or bis-MTPA ester diastereomers. The magnetic anisotropy of the phenyl group in the chiral auxiliary induces chemical shift differences (Δδ) in the ¹H NMR spectra for the protons near the stereogenic centers of the original diol. researchgate.net By comparing the spectra of the esters formed with (R)- and (S)-auxiliaries, a model can be constructed to deduce the absolute configuration of the diol. acs.orgnih.gov

For instance, the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the C1-C2 bond in the derivatized this compound can be correlated to its stereochemistry. Theoretical calculations and experimental data have shown that these Δδ values are a result of the shielding and deshielding effects from the chiral auxiliary units, which are dependent on the diol's absolute configuration. researchgate.net

| Technique | Application for this compound | Expected Outcome |

| ¹H NMR with Chiral Auxiliaries (e.g., MPA) | Formation of bis-(R)- and bis-(S)-MPA esters. | Determination of absolute configuration by analyzing the Δδ (δS - δR) values for protons near the chiral centers. acs.orgresearchgate.net |

| COSY (Correlation Spectroscopy) | Mapping of ¹H-¹H spin-spin coupling networks. | Confirms the connectivity of protons within the cyclopropyl (B3062369) ring and the ethane-1,2-diol chain. |

| HSQC/HMBC | Correlation of ¹H and ¹³C nuclei. | Unambiguous assignment of all proton and carbon signals in the molecule. |

| NOESY/ROESY | Detection of through-space proton interactions. | Provides information on the relative stereochemistry and preferred solution-state conformation. |

X-ray Crystallographic Analysis of this compound Derivatives for Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and absolute stereochemistry. scispace.com For a small, often liquid or low-melting-point molecule like this compound, obtaining single crystals suitable for X-ray diffraction can be challenging.

A common and effective strategy is to derivatize the diol to introduce functionalities that promote crystallization. Suitable derivatives include esters of aromatic acids (e.g., p-nitrobenzoates) or the formation of cyclic ketals or acetals. rsc.org These derivatives often have higher melting points and greater rigidity, facilitating the growth of high-quality crystals.